molecular formula C19H15ClN2O3S B2815470 3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one CAS No. 899987-31-6

3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one

Cat. No. B2815470
CAS RN: 899987-31-6
M. Wt: 386.85
InChI Key: DTLRNKFWGKWMEK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyrazinone ring might undergo reactions at the carbonyl group, and the benzyl thioether group might participate in reactions involving the sulfur atom .

Scientific Research Applications

Fluorescent Materials and Probes

The compound’s unique structure makes it a promising candidate for fluorescent materials and probes. Specifically, 1,3,5-trisubstituted-1H-pyrazoles exhibit excellent fluorescence properties. Researchers have synthesized these compounds efficiently using vitamin B1 as a catalyst. When an electron-withdrawing group is attached to acetophenone (as exemplified by compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows varying colors from orange-red to cyan in different solvents. Notably, compound 5i has been explored as a metal ion fluorescent probe with excellent selectivity for detecting Ag+ ions .

Antimicrobial Activities

Pyrazoline derivatives, including those containing the pyrazole moiety, have demonstrated antimicrobial potential. These compounds have been investigated for their activities against bacteria, fungi, and viruses. While specific studies on the mentioned compound are scarce, its structural features suggest that it could be explored further for antimicrobial applications .

Antiviral Properties

Although direct studies on the compound’s antiviral activity are limited, its core structure may offer potential as an antiviral agent. Researchers have explored similar indole derivatives for their anti-HIV-1 properties, indicating that compounds with related scaffolds could be worth investigating .

Photorefractive Materials

Triarylpyrazoline compounds, including those with the mentioned structure, have been used in photorefractive materials. These materials exhibit excellent hole transport characteristics, thermal stability, and washing resistance. While direct studies on this specific compound are lacking, its potential in this field warrants further exploration .

Organic Nonlinear Optical Materials

Given the compound’s unique arrangement of functional groups, it may also find applications in organic nonlinear optical materials. Researchers have synthesized various pyrazoline derivatives for this purpose, and while the compound hasn’t been studied directly, its structural features align with those sought after in this field .

Other Potential Applications

Beyond the mentioned fields, it’s worth considering the compound’s potential in other areas such as drug discovery. While specific studies are needed, its diverse structure suggests that it could be explored for activities related to antidepressants, antihypertensive drugs, antibacterial agents, anticancer compounds, anticonvulsants, and anti-inflammatory agents .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and determining its potential applications. This might involve experimental studies as well as computational modeling .

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRNKFWGKWMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one

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